molecular formula C15H13FN2 B1678816 Raseglurant CAS No. 757950-09-7

Raseglurant

Katalognummer: B1678816
CAS-Nummer: 757950-09-7
Molekulargewicht: 240.27 g/mol
InChI-Schlüssel: MEDCLNYIYBERKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diese Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen bei Erkrankungen wie gastroösophagealer Refluxkrankheit (GERD) und Migräne untersucht .

Herstellungsmethoden

Die Synthese von ADX-10059 umfasst mehrere Schritte, beginnend mit der Herstellung der Kern-Pyridinstruktur. Der Syntheseweg beinhaltet typischerweise:

Industrielle Produktionsmethoden für ADX-10059 würden wahrscheinlich die Optimierung dieser Syntheseschritte umfassen, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die großtechnische Produktion zu gewährleisten.

Vorbereitungsmethoden

The synthesis of ADX-10059 involves several steps, starting with the preparation of the core pyridine structure. The synthetic route typically includes:

Industrial production methods for ADX-10059 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Chemischer Reaktionen

ADX-10059 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und halogenierte Vorläufer für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

ADX-10059 wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht:

Wirkmechanismus

ADX-10059 entfaltet seine Wirkung, indem es als negativer allosterischer Modulator des mGlu5-Rezeptors wirkt. Dies bedeutet, dass es an eine Stelle auf dem Rezeptor bindet, die von der aktiven Stelle verschieden ist, was eine Konformationsänderung verursacht, die die Aktivität des Rezeptors reduziert. Der mGlu5-Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der an der Glutamat-Signalübertragung im zentralen Nervensystem beteiligt ist. Durch die Modulation dieses Rezeptors kann ADX-10059 verschiedene physiologische Prozesse beeinflussen, darunter die Schmerzempfindung und die gastrointestinale Funktion .

Wirkmechanismus

ADX-10059 exerts its effects by acting as a negative allosteric modulator of the mGlu5 receptor. This means that it binds to a site on the receptor that is distinct from the active site, causing a conformational change that reduces the receptor’s activity. The mGlu5 receptor is a G protein-coupled receptor involved in glutamate signaling in the central nervous system. By modulating this receptor, ADX-10059 can influence various physiological processes, including pain perception and gastrointestinal function .

Biologische Aktivität

Raseglurant (ADX-10059) is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5), which has been investigated for its potential therapeutic effects in various neurological and psychiatric disorders. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound functions by modulating the activity of mGlu5 receptors, which are implicated in several neurotransmission processes. The inhibition of mGlu5 can lead to decreased excitatory neurotransmission, which is beneficial in conditions characterized by excessive glutamate signaling, such as anxiety, depression, and pain disorders.

Key Findings:

  • Pain Modulation : Studies have shown that this compound can significantly increase pain thresholds in animal models. For instance, a systemic injection of this compound (10 mg/kg) resulted in notable analgesic effects during formalin tests, indicating its potential utility in pain management .
  • Neuroprotection : Genetic studies involving mGlu5 knockout mice have demonstrated that the absence of mGlu5 accelerates neurodegeneration, suggesting that this compound's modulation could have protective effects against neuronal loss .

Clinical Trials and Efficacy

This compound has undergone various clinical trials aimed at assessing its efficacy in treating migraine and other conditions. However, many trials have reported mixed results.

Clinical Trial Overview:

Study Indication Phase Status
NCT00820105MigrainePhase IITerminated
NCT04462263Healthy VolunteersPhase ICompleted
NCT03785054Healthy VolunteersPhase ICompleted

Despite initial promise, the Phase II trial for migraines was terminated due to lack of efficacy .

Case Studies

Several case studies have highlighted the challenges faced by this compound in clinical settings. For instance, while preclinical studies indicated potential benefits for anxiety and pain disorders, subsequent clinical trials often failed to meet primary endpoints.

Notable Case Study Insights:

  • A study involving this compound in patients with migraine demonstrated that while there was some initial response, the overall effectiveness did not justify continued development .
  • In contrast to other mGlu5 NAMs like mavoglurant, which showed efficacy in cocaine use disorder, this compound's clinical trajectory has been less favorable .

Research Findings

Recent research has focused on the dual role of mGlu5 receptors in various physiological processes. The following findings summarize critical insights into this compound's biological activity:

  • Photomodulation Studies : Research utilizing light-sensitive drugs has shown that this compound can be activated under specific light conditions, providing a novel approach to modulate pain responses in vivo .
  • Efficacy in Pain Models : this compound demonstrated significant antinociceptive effects in both acute and chronic pain models when administered systemically .
  • Implications for Neurological Disorders : The modulation of mGlu5 receptors by this compound may offer therapeutic avenues for conditions like anxiety and depression; however, further studies are required to validate these effects in human subjects .

Eigenschaften

Key on ui mechanism of action

ADX10059 is a selective mGluR5 negative allosteric modulator, it may have the possibility to reduce inappropriate esophageal sphincter relaxations and prevent reflux in man. Glutamate is largely responsible for signal transmission in the neural circuit involved in migraine, and mGluR5 receptors are found at strategic points along the pathway. Inhibition of mGluR5 might therefore prevent the initiation of the migraine circuit, or interrupt it once established. mGluR5 are also found in brain regions implicated in anxiety.

CAS-Nummer

757950-09-7

Molekularformel

C15H13FN2

Molekulargewicht

240.27 g/mol

IUPAC-Name

2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine

InChI

InChI=1S/C15H13FN2/c1-10-8-11(2)18-14(15(10)17)7-6-12-4-3-5-13(16)9-12/h3-5,8-9H,17H2,1-2H3

InChI-Schlüssel

MEDCLNYIYBERKO-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C

Kanonische SMILES

CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C

Aussehen

Solid powder

Key on ui other cas no.

757950-09-7

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Raseglurant

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a solution of Cul (41 mg, 0.2 mmol) in triethylamine (12 ml) were added 2-bromo-4,6-dimethyl-pyridin-3-ylamine (870 mg, 4.33 mmol), (PPh3)2PdCl2 (152 mg, 0.22 mmol), and 1-ethynyl-3-fluorobenzene (500 μl, 4.33 mmol). The reaction mixture was stirred for 30 min. at room temperature and for 3 h under reflux. The solvent was evaporated and the crude residue was purified by flash chromatography (cyclohexane/ethyl acetate 4:1) to yield 745 mg (3.10 mmol, 72%) of (2-(3-fluoro-phenylethynyl)-4,6-dimethyl-pyridin-3-yl)amine as a brown solid.
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
152 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Raseglurant
Reactant of Route 2
Reactant of Route 2
Raseglurant
Reactant of Route 3
Reactant of Route 3
Raseglurant
Reactant of Route 4
Raseglurant
Reactant of Route 5
Reactant of Route 5
Raseglurant
Reactant of Route 6
Reactant of Route 6
Raseglurant

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.